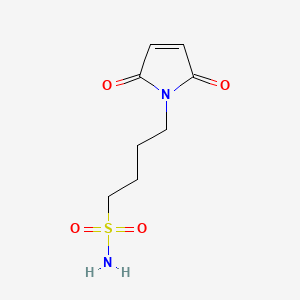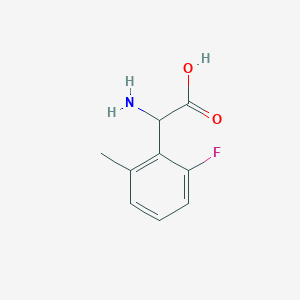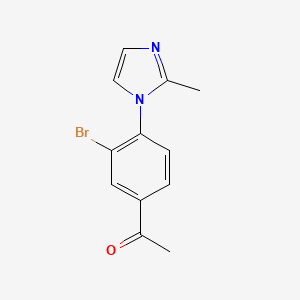
1-(3-Bromo-4-(2-methyl-1h-imidazol-1-yl)phenyl)ethan-1-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(3-Bromo-4-(2-methyl-1h-imidazol-1-yl)phenyl)ethan-1-one is a compound that features a brominated phenyl ring and an imidazole moiety The presence of the imidazole ring, a five-membered heterocyclic structure containing two nitrogen atoms, imparts significant chemical and biological properties to the compound
Vorbereitungsmethoden
The synthesis of 1-(3-Bromo-4-(2-methyl-1h-imidazol-1-yl)phenyl)ethan-1-one typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of 3-bromo-4-nitrophenyl ethanone and 2-methylimidazole.
Reaction Conditions: The nitro group of 3-bromo-4-nitrophenyl ethanone is reduced to an amine using a reducing agent such as palladium on carbon (Pd/C) in the presence of hydrogen gas.
Coupling Reaction: The resulting amine is then coupled with 2-methylimidazole under basic conditions, often using a base like potassium carbonate (K2CO3) in a polar aprotic solvent such as dimethylformamide (DMF).
Purification: The final product is purified using techniques such as recrystallization or column chromatography.
Industrial production methods may involve similar steps but are optimized for large-scale synthesis, including the use of continuous flow reactors and automated systems to ensure high yield and purity.
Analyse Chemischer Reaktionen
1-(3-Bromo-4-(2-methyl-1h-imidazol-1-yl)phenyl)ethan-1-one undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom on the phenyl ring can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding oxides or reduction to form amines.
Coupling Reactions: The imidazole ring can participate in coupling reactions with various electrophiles, forming new C-N or C-C bonds.
Common reagents used in these reactions include palladium catalysts, bases like potassium carbonate, and solvents such as DMF or dichloromethane (DCM). Major products formed from these reactions depend on the specific reagents and conditions used.
Wissenschaftliche Forschungsanwendungen
1-(3-Bromo-4-(2-methyl-1h-imidazol-1-yl)phenyl)ethan-1-one has several scientific research applications:
Medicinal Chemistry: The compound is investigated for its potential as a pharmacophore in drug design, particularly for its antimicrobial and anticancer properties.
Material Science: It is used in the synthesis of advanced materials, including polymers and nanomaterials, due to its unique structural features.
Biological Studies: The compound is studied for its interactions with biological macromolecules, such as proteins and nucleic acids, to understand its mechanism of action and potential therapeutic uses[][3].
Wirkmechanismus
The mechanism of action of 1-(3-Bromo-4-(2-methyl-1h-imidazol-1-yl)phenyl)ethan-1-one involves its interaction with specific molecular targets. The imidazole ring can coordinate with metal ions, influencing enzymatic activities and cellular processes. The brominated phenyl ring can interact with hydrophobic pockets in proteins, affecting their function. These interactions can modulate various biochemical pathways, leading to the compound’s observed biological effects .
Vergleich Mit ähnlichen Verbindungen
1-(3-Bromo-4-(2-methyl-1h-imidazol-1-yl)phenyl)ethan-1-one can be compared with similar compounds such as:
1-(4-Bromo-3-(2-methyl-1h-imidazol-1-yl)phenyl)ethan-1-one: Similar structure but with different bromine substitution, affecting its reactivity and biological activity.
1-(3-Chloro-4-(2-methyl-1h-imidazol-1-yl)phenyl)ethan-1-one: Chlorine substitution instead of bromine, leading to different chemical properties and applications.
1-(3-Bromo-4-(1h-imidazol-1-yl)phenyl)ethan-1-one: Lacks the methyl group on the imidazole ring, which can influence its binding affinity and specificity.
Eigenschaften
Molekularformel |
C12H11BrN2O |
|---|---|
Molekulargewicht |
279.13 g/mol |
IUPAC-Name |
1-[3-bromo-4-(2-methylimidazol-1-yl)phenyl]ethanone |
InChI |
InChI=1S/C12H11BrN2O/c1-8(16)10-3-4-12(11(13)7-10)15-6-5-14-9(15)2/h3-7H,1-2H3 |
InChI-Schlüssel |
JBORJNQYVXODGH-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=NC=CN1C2=C(C=C(C=C2)C(=O)C)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



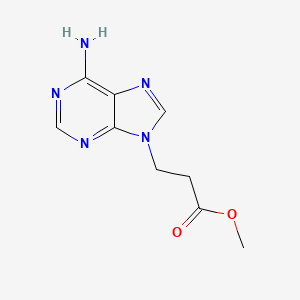
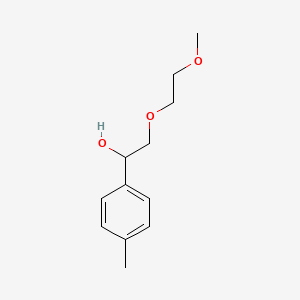
![Tert-butyl 4-[5-(aminomethyl)-1,3,4-thiadiazol-2-yl]piperidine-1-carboxylate](/img/structure/B13551691.png)
![3-Azido-8-azabicyclo[3.2.1]octane](/img/structure/B13551703.png)

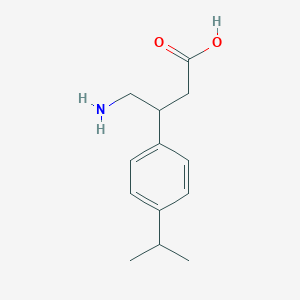
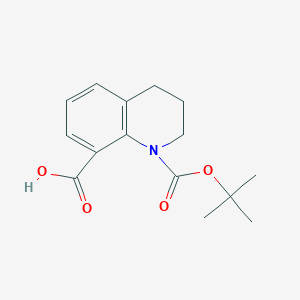
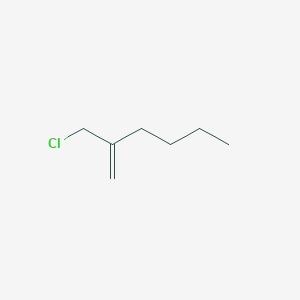
![1-[(Tert-butoxy)carbonyl]-9-oxa-1-azaspiro[5.5]undecane-3-carboxylicacid](/img/structure/B13551734.png)
![1-[5-(4-chlorophenyl)-4H-1,2,4-triazol-3-yl]methanaminehydrochloride](/img/structure/B13551735.png)

